molecular formula C14H18N2 B1504467 6-(1-Methylpiperidin-4-yl)-1H-indole CAS No. 321745-84-0

6-(1-Methylpiperidin-4-yl)-1H-indole

Cat. No.: B1504467
CAS No.: 321745-84-0
M. Wt: 214.31 g/mol
InChI Key: QVEINKHQGZOIBG-UHFFFAOYSA-N
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Description

6-(1-Methylpiperidin-4-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a methylated piperidine ring attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Methylpiperidin-4-yl)-1H-indole typically involves the following steps:

  • Starting Materials: The synthesis begins with indole and 1-methylpiperidin-4-yl chloride as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 6-(1-Methylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding indole-3-ylmethanol derivative.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Indole-3-ylmethanol derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

6-(1-Methylpiperidin-4-yl)-1H-indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in pain management and neuropharmacology.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(1-Methylpiperidin-4-yl)-1H-indole exerts its effects involves interaction with molecular targets and pathways. For example, in pain management, it may act as an antagonist at specific receptors, such as the NMDA receptor, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-(1-Methylpiperidin-4-yl)-1H-indole is structurally similar to other indole derivatives, such as:

  • 6-(1-Methylpiperidin-4-yl)-2,3-dihydro-1H-indole

  • 6-(1-Methylpiperidin-4-yl)-1H-indazole

  • 6-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

These compounds share the common feature of a methylated piperidine ring attached to an indole or related heterocyclic core

Properties

IUPAC Name

6-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEINKHQGZOIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678285
Record name 6-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321745-84-0
Record name 6-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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